molecular formula C16H11BrS B184282 2-(4-Bromophenyl)-5-phenylthiophene CAS No. 118621-30-0

2-(4-Bromophenyl)-5-phenylthiophene

Cat. No.: B184282
CAS No.: 118621-30-0
M. Wt: 315.2 g/mol
InChI Key: YMDCOEOZWHXGTM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-phenylthiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a bromine atom attached to a phenyl group at the second position and a phenyl group at the fifth position of the thiophene ring

Scientific Research Applications

2-(4-Bromophenyl)-5-phenylthiophene has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-phenylthiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-5-phenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    EAS: Brominated or nitrated derivatives of the thiophene ring.

    Nucleophilic Substitution: Amino or thiol-substituted phenyl derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-phenylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s bromine and phenyl groups can facilitate binding to hydrophobic pockets in proteins, influencing their function. In materials science, its electronic properties are leveraged to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

    2-(4-Bromophenyl)thiophene: Lacks the additional phenyl group at the fifth position.

    5-Phenylthiophene: Lacks the bromine-substituted phenyl group.

    2-Phenylthiophene: Lacks both the bromine and the additional phenyl group.

Uniqueness: 2-(4-Bromophenyl)-5-phenylthiophene is unique due to the presence of both a bromine-substituted phenyl group and an additional phenyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and in the development of advanced materials .

Properties

IUPAC Name

2-(4-bromophenyl)-5-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrS/c17-14-8-6-13(7-9-14)16-11-10-15(18-16)12-4-2-1-3-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDCOEOZWHXGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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